molecular formula C18H13FN4O2S B2948015 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 862812-03-1

4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2948015
CAS No.: 862812-03-1
M. Wt: 368.39
InChI Key: GSJJDDIAXMXTSI-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom, an imidazo[1,2-a]pyrimidin-2-yl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule.

Mechanism of Action

Target of Action

The primary target of this compound is the serine/threonine-protein kinase . This kinase plays a crucial role in the control of the cell cycle and is essential for meiosis .

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase, and inhibits its activity . This inhibition can lead to changes in the cell cycle, potentially affecting cell division and growth.

Biochemical Pathways

The compound’s action on the serine/threonine-protein kinase can affect various biochemical pathways. For instance, it may influence the PI3K/Akt/mTOR signaling pathway , which plays a key role in cell cycle progression, growth, and survival. By inhibiting this pathway, the compound could potentially exert anti-cancer effects.

Pharmacokinetics

The compound’s structure, which includes an imidazole ring, suggests that it may be highly soluble in water and other polar solvents . This could potentially enhance its bioavailability.

Result of Action

The inhibition of the serine/threonine-protein kinase by this compound can lead to changes in cell cycle progression, potentially leading to cell cycle arrest . This could result in the inhibition of cell growth and division, which could be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility suggests that it may be more effective in aqueous environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrimidin-2-yl group. This can be achieved through condensation reactions, intramolecular cyclizations, and multicomponent reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The fluorine atom is introduced using fluorinating agents, and the benzenesulfonamide group is added through sulfonation reactions[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine

In medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide: can be compared to other similar compounds, such as:

  • Imidazo[1,2-a]pyrimidin-2-yl derivatives: : These compounds share the imidazo[1,2-a]pyrimidin-2-yl group but may differ in their substituents and functional groups.

  • Fluorinated benzenesulfonamides: : These compounds contain the benzenesulfonamide moiety and a fluorine atom but may have different aromatic rings or substituents.

The uniqueness of This compound

Properties

IUPAC Name

4-fluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S/c19-14-5-7-16(8-6-14)26(24,25)22-15-4-1-3-13(11-15)17-12-23-10-2-9-20-18(23)21-17/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJJDDIAXMXTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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